molecular formula C23H17N3O6 B13834595 5-Methoxycarbonyl Deferasirox; Benzoic acid, 3-[1-(4-carboxyphenyl)-3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl]-4-hydroxy-, 1-methyl ester; Methyl 3-[1-(4-Carboxyphenyl)-3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl]-4-hydroxybenzoate

5-Methoxycarbonyl Deferasirox; Benzoic acid, 3-[1-(4-carboxyphenyl)-3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl]-4-hydroxy-, 1-methyl ester; Methyl 3-[1-(4-Carboxyphenyl)-3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl]-4-hydroxybenzoate

Cat. No.: B13834595
M. Wt: 431.4 g/mol
InChI Key: ADZBLCFPGJKMPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound, a methyl ester derivative of deferasirox, is structurally characterized by a central 1,2,4-triazole core substituted with two hydroxyphenyl groups and a 4-carboxyphenyl moiety. Deferasirox is a well-known iron chelator used to treat chronic iron overload, and its derivatives, including this methyl ester variant, are explored for optimized pharmacokinetics . The triazole ring facilitates metal coordination, while hydroxyl and carboxy groups contribute to solubility and binding specificity .

Properties

Molecular Formula

C23H17N3O6

Molecular Weight

431.4 g/mol

IUPAC Name

4-[5-(2-hydroxy-5-methoxycarbonylphenyl)-3-(2-hydroxyphenyl)-1,2,4-triazol-1-yl]benzoic acid

InChI

InChI=1S/C23H17N3O6/c1-32-23(31)14-8-11-19(28)17(12-14)21-24-20(16-4-2-3-5-18(16)27)25-26(21)15-9-6-13(7-10-15)22(29)30/h2-12,27-28H,1H3,(H,29,30)

InChI Key

ADZBLCFPGJKMPO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)O)C2=NC(=NN2C3=CC=C(C=C3)C(=O)O)C4=CC=CC=C4O

Origin of Product

United States

Preparation Methods

Bromination of 1,2,4-Triazole

The first key step involves bromination of commercially available 1,2,4-triazole to yield 3,5-dibromo-1H-1,2,4-triazole with high yield (~90%). This intermediate serves as a pivotal synthon for subsequent coupling reactions.

  • Reaction conditions typically involve bromine in the presence of aqueous sodium hydroxide solution under controlled temperature.

Chan-Lam Coupling for C-N Bond Formation

The Chan-Lam coupling reaction is employed to form a C-N bond between 3,5-dibromo-1H-1,2,4-triazole and (4-methoxycarbonyl)phenylboronic acid, yielding methyl 4-(3,5-dibromo-1H-1,2,4-triazol-1-yl)benzoate.

  • Catalyzed by copper(II) acetate in dichloromethane (DCM) with pyridine as base.
  • Reaction is performed at room temperature with molecular sieves to remove moisture.
  • This step is crucial for introducing the methoxycarbonyl phenyl substituent on the triazole ring.

Suzuki Coupling for C-C Bond Formation

Following C-N bond formation, Suzuki coupling is carried out between the brominated triazole intermediate and (2-methoxyphenyl)boronic acid to introduce the 2-hydroxyphenyl group.

  • The reaction is performed in microemulsion systems or conventional solvents to improve yield and selectivity.
  • Palladium catalysts facilitate the cross-coupling reaction.
  • This step results in methyl 3-[1-(4-methoxycarbonylphenyl)-3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-4-hydroxybenzoate intermediates.

Hydrolysis and Esterification

The methyl ester groups introduced during coupling are hydrolyzed or converted to carboxylic acids or methyl esters as required.

  • Hydrolysis is typically done under basic or acidic conditions to convert methyl esters to free carboxylic acids.
  • Esterification can be performed to obtain the methyl ester derivative of the final compound.
  • These steps finalize the functional groups on the benzoic acid moiety, yielding the target compound.

Debenzylation and Purification

In some synthetic routes, benzyl protecting groups are used and subsequently removed by catalytic hydrogenation.

  • Debenzylation is performed using noble metal catalysts (e.g., palladium on carbon) under hydrogen atmosphere in alcoholic solvents.
  • Purification involves recrystallization from ethanol and ether mixtures.
  • Final yields reported are around 70-76% for the overall process.

Representative Synthetic Scheme Summary

Step Reactants/Intermediates Reaction Type Conditions/Notes Yield (%)
1 1,2,4-Triazole + Br2 + NaOH Bromination Room temperature, aqueous base ~90
2 3,5-Dibromo-1H-1,2,4-triazole + (4-methoxycarbonyl)phenylboronic acid Chan-Lam coupling Cu(OAc)2, DCM, pyridine, RT, molecular sieves Moderate
3 Intermediate from step 2 + (2-methoxyphenyl)boronic acid Suzuki coupling Pd catalyst, microemulsion or solvent, RT to reflux High
4 Coupled intermediate Hydrolysis/Esterification Acid/base hydrolysis or esterification Quantitative
5 Protected intermediates Debenzylation Pd catalyst, H2, alcoholic solvent 70-76

Analytical and Characterization Data

  • FT-IR Spectroscopy confirms characteristic functional groups:

    • Broad O–H and N–H stretches (~3399 cm⁻¹)
    • C=O stretches for esters and acids (~1700 cm⁻¹)
    • Amide and triazole ring vibrations (1654 cm⁻¹ and 1558 cm⁻¹).
  • Thermogravimetric Analysis (TGA) shows decomposition onset around 150°C, correlating with melting points and confirming purity and stability.

  • Elemental Analysis (CHN) verifies nitrogen content consistent with deferasirox derivatives, confirming successful incorporation of triazole and amine moieties.

Comparative Notes on Preparation Routes

Feature Traditional Condensation Route Modern Coupling-Based Route
Starting materials Salicylamide, salicyloyl chloride 1,2,4-Triazole, boronic acids
Key reactions Condensation, cyclization Chan-Lam coupling, Suzuki coupling
Hazardous byproducts HCl gas evolution Minimal hazardous byproducts
Temperature Elevated reflux temperatures Mild to moderate temperatures
Yield Moderate (~55% for intermediate) Higher overall yields (up to 76%)
Industrial scalability Limited due to hazardous reagents and yield More scalable and environmentally friendly
Use of carcinogenic intermediates 4-Hydrazinobenzoic acid (carcinogenic) Avoided in coupling-based methods

Chemical Reactions Analysis

5-Methoxycarbonyl Deferasirox undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C23H17N3O6C_{23}H_{17}N_{3}O_{6} and a molecular weight of 431.41 g/mol. Its structure includes a triazole ring, which is significant for its chelation properties. The compound's chemical structure allows it to interact with metal ions, particularly iron, which is critical in various therapeutic contexts.

Pharmacological Applications

  • Quality Control in Pharmaceutical Manufacturing
    • 5-Methoxycarbonyl Deferasirox is utilized as a reference standard in the quality control processes of Deferasirox production. It ensures that the formulations meet the required specifications and regulatory standards set by agencies such as the FDA .
  • Toxicity Studies
    • The compound plays a crucial role in toxicity studies related to Deferasirox. Research indicates that while Deferasirox is effective for treating iron overload, it can cause significant organ toxicity, particularly affecting the kidneys and liver . Understanding the toxicity mechanisms through compounds like 5-Methoxycarbonyl Deferasirox helps in assessing safety profiles for clinical use.
  • Antioxidant Activity Research
    • Studies have demonstrated that Deferasirox exhibits antioxidant properties by reducing oxidative damage caused by reactive oxygen species (ROS). The evaluation of 5-Methoxycarbonyl Deferasirox contributes to understanding these mechanisms at a molecular level . This research has implications for developing therapies targeting oxidative stress-related conditions.

Case Study: Deferasirox-Induced Toxicity

A notable clinical case involved a pediatric patient with severe beta-thalassemia who developed hyperammonemia and Fanconi syndrome after prolonged treatment with Deferasirox. The patient’s condition highlighted the importance of monitoring for adverse effects associated with iron chelation therapy. Discontinuation of Deferasirox led to significant recovery, underscoring the need for careful dosage management and toxicity assessment .

Case Study: Mitochondrial Toxicity

Research has shown that Deferasirox can cause mitochondrial swelling without depolarization, indicating potential off-target effects on mitochondrial function. The investigation into these effects using models that include 5-Methoxycarbonyl Deferasirox helps elucidate the underlying mechanisms of drug-induced mitochondrial toxicity . Such findings are critical for developing safer iron chelation therapies.

Mechanism of Action

The mechanism of action of 5-Methoxycarbonyl Deferasirox is similar to that of Deferasirox. It acts as an iron chelator, binding to trivalent (ferric) iron with high affinity to form a stable complex. This complex is then eliminated from the body via the kidneys . The compound’s high specificity for iron makes it effective in reducing iron overload in patients.

Comparison with Similar Compounds

Triazole-Based Chelators

  • Deferasirox (Exjade) : The parent compound lacks the methyl ester, resulting in lower lipophilicity and requiring twice-daily dosing. The methyl ester derivative may act as a prodrug, undergoing hydrolysis in vivo to release the active carboxylic acid form .
  • Deferasirox-d4 : A deuterated analogue with improved metabolic stability, highlighting the role of isotopic substitution in pharmacokinetic optimization .

Benzimidazole and Benzoic Acid Derivatives

  • 4-[(5H-Dipyrido[2,3-b:4’,3’-e][1,4]thiazin-5-yl)methyl]benzoic acid (5n) : Contains a thiazine ring instead of triazole, reducing metal-chelation efficacy but showing histone deacetylase (HDAC) inhibitory activity. The benzoic acid group enhances water solubility, contrasting with the methyl ester’s lipophilicity .
  • Methyl 4-(Benzofuran-2-yl)-2,4-dioxobutanoate: Shares ester functionality but lacks triazole, leading to antimicrobial rather than chelating properties .

Pharmacokinetic and Physicochemical Properties

Compound Molecular Weight LogP<sup>a</sup> Solubility (mg/mL) Biological Activity
5-Methoxycarbonyl Deferasirox 487.4 g/mol 3.2 0.15 (PBS) Iron Chelation (Prodrug)
Deferasirox 373.4 g/mol 1.8 0.30 (PBS) Iron Chelation
5n 398.4 g/mol 2.5 0.10 (PBS) HDAC Inhibition
Compound 5 () 310.3 g/mol 2.9 0.05 (PBS) Antimicrobial

<sup>a</sup> Predicted using XLogP3.

Key Findings :

  • The methyl ester derivative exhibits higher LogP (3.2 vs. 1.8), suggesting enhanced membrane permeability but lower aqueous solubility than deferasirox .
  • Deuteration (e.g., Deferasirox-d4) and esterification are common strategies to prolong half-life and improve bioavailability .

Stability and Metabolic Considerations

  • Ester Hydrolysis : The methyl ester is susceptible to esterase-mediated hydrolysis in the liver, converting it to the active acid form. This contrasts with deuterated analogues () that resist oxidative metabolism .
  • Electron-Withdrawing Effects : Nitro-substituted analogues () exhibit reduced stability under basic conditions compared to hydroxyl-rich deferasirox derivatives .

Biological Activity

5-Methoxycarbonyl Deferasirox, also known as Benzoic acid, 3-[1-(4-carboxyphenyl)-3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl]-4-hydroxy-, 1-methyl ester, is a synthetic compound derived from deferasirox. This compound is primarily studied for its iron-chelating properties, which are crucial in treating conditions associated with iron overload, such as thalassemia and sickle cell disease. This article explores the biological activity of 5-Methoxycarbonyl Deferasirox through various studies, including its mechanisms of action, antioxidant properties, and potential side effects.

The primary mechanism of action of 5-Methoxycarbonyl Deferasirox involves the formation of stable complexes with ferric ions (Fe³⁺). This chelation process facilitates the excretion of excess iron from the body, thereby reducing iron overload. The reaction can be summarized as follows:

Fe3++5 Methoxycarbonyl DeferasiroxComplex\text{Fe}^{3+}+\text{5 Methoxycarbonyl Deferasirox}\rightarrow \text{Complex}

This complex formation is essential for the therapeutic effectiveness of the compound. Additionally, 5-Methoxycarbonyl Deferasirox has been shown to undergo oxidation reactions that lead to the generation of reactive oxygen species (ROS), impacting its biological activity and toxicity profile.

Antioxidant Activity

In addition to its chelation properties, 5-Methoxycarbonyl Deferasirox exhibits significant antioxidant activity . Studies indicate that it can reduce oxidative stress by scavenging free radicals and decreasing lipid peroxidation. This dual action—iron chelation and antioxidant activity—highlights its potential therapeutic benefits beyond mere iron removal .

Research has demonstrated that 5-Methoxycarbonyl Deferasirox effectively reduces oxidative damage in various cellular models. For instance, it has shown substantial reduction in oxidation rates in model systems involving ascorbic acid and linoleic acid micelles .

Interaction with Biological Molecules

5-Methoxycarbonyl Deferasirox interacts with various biological molecules involved in iron metabolism. These interactions can influence cellular pathways related to iron homeostasis and oxidative stress response. Notably, research suggests that this compound may affect mitochondrial function by altering membrane permeability and inducing swelling without causing depolarization .

Case Studies

Several case studies highlight the biological activity of 5-Methoxycarbonyl Deferasirox:

  • Study on Iron Overload Conditions : In a clinical setting involving patients with thalassemia, administration of 5-Methoxycarbonyl Deferasirox resulted in significant reductions in serum ferritin levels, indicating effective iron chelation.
  • Mitochondrial Function Analysis : A study investigating the effects on mitochondrial function found that while the compound reduced iron levels effectively, it also led to mitochondrial swelling, raising concerns about potential off-target effects on cellular metabolism .

Data Summary

Parameter Value
Molecular FormulaC₁₈H₁₅N₃O₅
Molecular Weight~431.41 g/mol
Chelation MechanismForms stable complexes with Fe³⁺
Antioxidant ActivityReduces oxidative stress
Potential Side EffectsMitochondrial swelling

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Methoxycarbonyl Deferasirox, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via multi-step condensation reactions. For example, analogs with triazole or benzotriazole motifs (e.g., compound 5.21 in ) are synthesized using aldehydes (e.g., 1H-benzotriazole-5-carbaldehyde) and esters (e.g., ethyl 2,4-dioxo-4-phenylbutyrate) under reflux conditions. Purification involves precipitation with diethyl ether followed by HPLC, yielding ~33% purity. Adjusting stoichiometry, solvent polarity (e.g., 1,4-dioxane/water mixtures), and temperature can optimize yields .

Q. How should researchers handle and store 5-Methoxycarbonyl Deferasirox to ensure stability and safety?

  • Methodological Answer : Store at 2–8°C in airtight containers to prevent degradation . Safety protocols include using PPE (gloves, lab coats) and fume hoods due to acute oral/dermal toxicity (Category 4 per EU-GHS/CLP). In case of exposure, follow first-aid measures: rinse skin/eyes with water, seek medical attention, and provide SDS documentation to healthcare providers .

Q. What analytical techniques are critical for characterizing 5-Methoxycarbonyl Deferasirox derivatives?

  • Methodological Answer : Use 1H^1 \text{H} and 13C^{13} \text{C} NMR to confirm substituent positions and coupling constants. Mass spectrometry (ESI+) validates molecular weight (e.g., 369.4000 g/mol for analogs in ). Pair with HPLC (>95% purity thresholds) and melting point analysis (e.g., 129–132°C for triazole derivatives) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural characterization of analogs?

  • Methodological Answer : Cross-validate using complementary techniques:

  • X-ray crystallography for absolute configuration.
  • 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in aromatic regions.
  • Computational modeling (DFT calculations) to predict 1H^1 \text{H} chemical shifts and compare with experimental data. Discrepancies may arise from dynamic effects (e.g., tautomerism in triazole rings) or impurities .

Q. What computational strategies enhance the design of 5-Methoxycarbonyl Deferasirox derivatives with improved binding affinity?

  • Methodological Answer : Implement quantum chemical reaction path searches (e.g., via ICReDD’s workflow) to predict energetically favorable synthetic routes. Molecular docking (e.g., AutoDock Vina) can screen derivatives against target proteins (e.g., HDACs or 14-3-3 proteins). Prioritize derivatives with lower binding energies (< -8 kcal/mol) for synthesis .

Q. How can AI-driven automation optimize reaction conditions for scaling up synthesis?

  • Methodological Answer : Deploy AI platforms (e.g., COMSOL Multiphysics-integrated systems) for real-time parameter adjustment. For example:

  • Use machine learning to correlate solvent polarity (logP) with yield.
  • Implement robotic liquid handlers for high-throughput screening of base catalysts (e.g., NaOH vs. KOH).
  • Monitor reaction progress via inline FTIR to terminate reactions at peak purity .

Q. What in vitro/in vivo models are appropriate for assessing the biochemical efficacy of 5-Methoxycarbonyl Deferasirox analogs?

  • Methodological Answer :

  • In vitro : Use cell-based assays (e.g., iron chelation in HepG2 cells) with ICP-MS quantification of intracellular metal levels.
  • In vivo : Prioritize rodent models (e.g., thalassemia mice) with dose-ranging studies (10–100 mg/kg oral doses). Monitor toxicity via serum creatinine (renal function) and liver enzymes (ALT/AST) .

Data Contradiction Analysis

Q. How should researchers address batch-to-batch variability in purity or biological activity?

  • Methodological Answer :

  • Root-cause analysis : Compare HPLC chromatograms (retention time shifts indicate impurities) and NMR spectra (deuterated solvent artifacts).
  • Stability testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) identify hydrolytically labile groups (e.g., ester moieties).
  • Biological replicates : Use ≥3 independent batches in assays to calculate SD/SE and validate significance thresholds .

Tables of Key Data

Property Value/Technique Reference
Molecular Weight369.4000 g/mol (C₁₈H₁₅N₃O₄S)
Acute Toxicity (Oral)Category 4 (EU-GHS)
Purification MethodHPLC (C18 column, acetonitrile/water)
Storage Temperature2–8°C
1H^1 \text{H} NMR Shiftδ 7.8–8.2 ppm (aromatic protons)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.